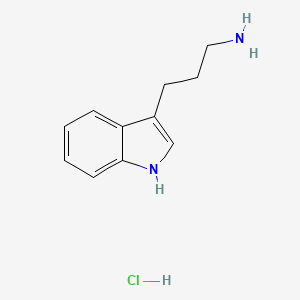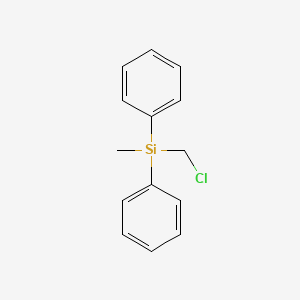
diethyl 2-(2-chloroethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-chloroethyl)propanedioate can be synthesized through the alkylation of diethyl malonate with 2-chloroethyl chloride. The reaction typically involves the use of a strong base, such as sodium ethoxide, to generate the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with 2-chloroethyl chloride to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but may involve optimized reaction conditions and larger-scale equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(2-chloroethyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol is commonly used to generate the enolate ion for nucleophilic substitution reactions.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Decarboxylation: Heating the compound in the presence of a suitable catalyst can facilitate decarboxylation.
Major Products Formed
Nucleophilic Substitution: The major product is the substituted malonic ester.
Hydrolysis: The major products are the corresponding carboxylic acids.
Decarboxylation: The major product is the substituted monocarboxylic acid.
Aplicaciones Científicas De Investigación
Diethyl 2-(2-chloroethyl)propanedioate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of diethyl 2-(2-chloroethyl)propanedioate involves its conversion to reactive intermediates through nucleophilic substitution and other reactions. The enolate ion generated from the compound can participate in various chemical transformations, leading to the formation of new carbon-carbon bonds and other functional groups . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (3-chloropropyl)malonate: Similar in structure but with a different alkyl chain length.
Tris (2-chloroethyl)-orthoformate: Contains multiple chloroethyl groups but differs in its core structure.
Uniqueness
Diethyl 2-(2-chloroethyl)propanedioate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility in organic synthesis and its applications in various fields make it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
18719-42-1 |
|---|---|
Fórmula molecular |
C9H15ClO4 |
Peso molecular |
222.66 g/mol |
Nombre IUPAC |
diethyl 2-(2-chloroethyl)propanedioate |
InChI |
InChI=1S/C9H15ClO4/c1-3-13-8(11)7(5-6-10)9(12)14-4-2/h7H,3-6H2,1-2H3 |
Clave InChI |
ZBNRVCJGKAZEQW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCCl)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(CCCl)C(=O)OCC |
| 18719-42-1 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















